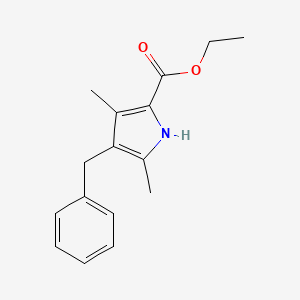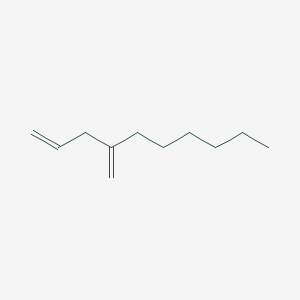
4-Methylidenedec-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylidenedec-1-ene is an organic compound characterized by the presence of a methylene group attached to a decene chain. This compound falls under the category of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The structure of this compound includes a double bond at the first carbon and a methylene group at the fourth carbon, making it a unique and interesting molecule for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylidenedec-1-ene can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. Another method includes the use of Grignard reagents, where an organomagnesium compound reacts with a suitable electrophile to produce the target molecule.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic processes. One such method is the olefin metathesis reaction, which uses a catalyst to rearrange the carbon-carbon double bonds in alkenes. This method is efficient and can be scaled up for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylidenedec-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or alcohols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon (Pd/C) can convert the double bond into a single bond, forming the corresponding alkane.
Substitution: The compound can participate in electrophilic addition reactions, where halogens or hydrogen halides add across the double bond.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4
Reduction: Pd/C, hydrogen gas
Substitution: Halogens (Br2, Cl2), hydrogen halides (HBr, HCl)
Major Products Formed
Oxidation: Epoxides, alcohols
Reduction: Alkanes
Substitution: Halogenated alkanes
Wissenschaftliche Forschungsanwendungen
4-Methylidenedec-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is used in the production of polymers and other materials due to its reactive double bond.
Wirkmechanismus
The mechanism of action of 4-Methylidenedec-1-ene involves its reactivity due to the presence of the double bond and the methylene group. These functional groups allow the compound to participate in various chemical reactions, such as addition and polymerization. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out.
Vergleich Mit ähnlichen Verbindungen
4-Methylidenedec-1-ene can be compared to other alkenes and dienes:
Similar Compounds: 1-Decene, 1,3-Butadiene, Isoprene
Uniqueness: The presence of the methylene group at the fourth carbon distinguishes it from other alkenes, providing unique reactivity and applications.
Eigenschaften
CAS-Nummer |
151804-37-4 |
|---|---|
Molekularformel |
C11H20 |
Molekulargewicht |
152.28 g/mol |
IUPAC-Name |
4-methylidenedec-1-ene |
InChI |
InChI=1S/C11H20/c1-4-6-7-8-10-11(3)9-5-2/h5H,2-4,6-10H2,1H3 |
InChI-Schlüssel |
WGWBYFKRWVESRH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



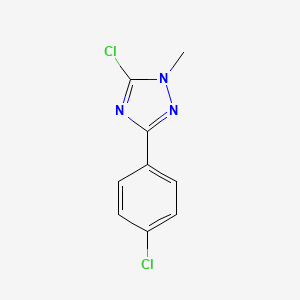
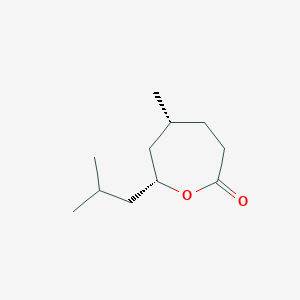
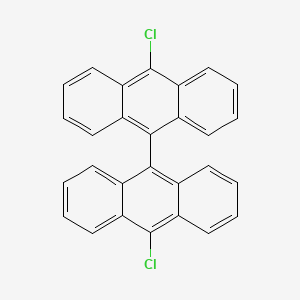
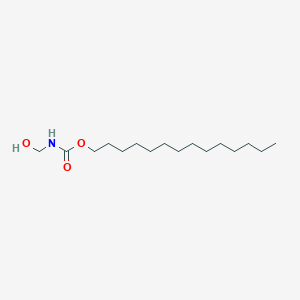
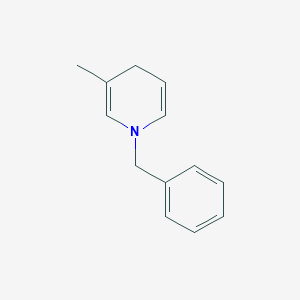
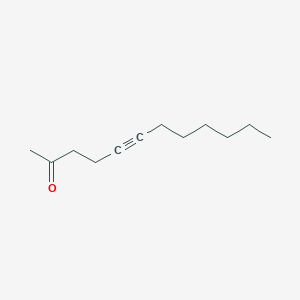
![7-chloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14265398.png)
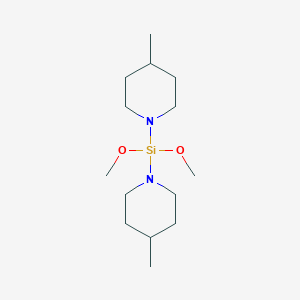
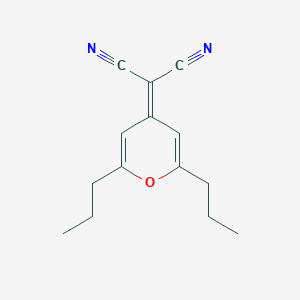
silane](/img/structure/B14265414.png)
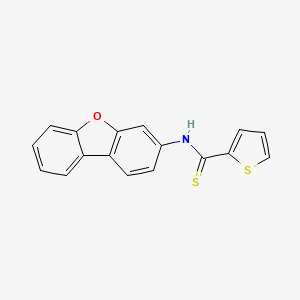
![1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione](/img/structure/B14265432.png)
